molecular formula C9H20N4O3 B13945071 3-Epi-Deoxynegamycin

3-Epi-Deoxynegamycin

Cat. No.: B13945071
M. Wt: 232.28 g/mol
InChI Key: GMDVGRCKPKMEFK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Epi-Deoxynegamycin is a derivative of negamycin, a compound originally isolated from the bacterium Streptomyces purpeofuscus. Negamycin is known for its antimicrobial activity against Gram-negative bacteria and its ability to induce readthrough of premature termination codons (PTCs) in genetic sequences. This compound, specifically, has been studied for its enhanced readthrough activity, making it a promising candidate for treating genetic disorders caused by nonsense mutations .

Preparation Methods

The synthesis of 3-Epi-Deoxynegamycin involves several steps, starting from the natural compound negamycin. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

3-Epi-Deoxynegamycin undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .

Scientific Research Applications

3-Epi-Deoxynegamycin has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Epi-Deoxynegamycin involves its ability to induce readthrough of PTCs. This process allows the ribosome to bypass the premature stop codon and continue translating the full-length protein. The molecular targets and pathways involved include the ribosomal machinery and specific sequences in the mRNA that are prone to readthrough .

Comparison with Similar Compounds

3-Epi-Deoxynegamycin is compared with other similar compounds, such as:

The uniqueness of this compound lies in its balance of readthrough activity and reduced toxicity compared to other compounds like aminoglycosides, which are known for their high toxicity .

Properties

Molecular Formula

C9H20N4O3

Molecular Weight

232.28 g/mol

IUPAC Name

2-[[[(3S)-3,6-diaminohexanoyl]amino]-methylamino]acetic acid

InChI

InChI=1S/C9H20N4O3/c1-13(6-9(15)16)12-8(14)5-7(11)3-2-4-10/h7H,2-6,10-11H2,1H3,(H,12,14)(H,15,16)/t7-/m0/s1

InChI Key

GMDVGRCKPKMEFK-ZETCQYMHSA-N

Isomeric SMILES

CN(CC(=O)O)NC(=O)C[C@H](CCCN)N

Canonical SMILES

CN(CC(=O)O)NC(=O)CC(CCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.